CAS number and molecular weight of 4-Fluoro-1-methylbenzimidazole
CAS number and molecular weight of 4-Fluoro-1-methylbenzimidazole
The following technical guide details the chemical identity, synthesis, and application of 4-Fluoro-1-methylbenzimidazole , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
4-Fluoro-1-methylbenzimidazole (C₈H₇FN₂) is a fused bicyclic heterocycle used primarily as a pharmacophore in the development of kinase inhibitors (e.g., MEK inhibitors).[1] Its structural significance lies in the fluorine substitution at the C4 position, which modulates metabolic stability and pKa, and the N1-methyl group, which locks the tautomeric equilibrium of the imidazole ring. This guide covers its physicochemical properties, regioselective synthesis, and role in drug discovery.
Chemical Identity & Properties
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 4-Fluoro-1-methyl-1H-benzimidazole |
| Molecular Formula | C₈H₇FN₂ |
| Molecular Weight | 150.15 g/mol |
| CAS Registry Number | Not widely listed for the parent compound; derivatives are common (e.g., 2-chloro analog CAS: 1283719-98-1 ).[1] |
| SMILES | Cn1cnc2c(F)cccc12 (Note: Regioisomer dependent) |
| InChI Key | (Derivative dependent) |
Structural Analysis
The benzimidazole core is numbered starting from the methylated nitrogen (N1).[1]
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Position 1 (N-Me): The methyl group prevents tautomerism between N1 and N3, fixing the bond order and localization of the benzene ring substituents.[1]
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Position 4 (C-F): The fluorine atom is located on the benzene ring adjacent to the bridgehead carbon (C3a/C7a).[1] In the 4-fluoro-1-methyl isomer, the fluorine is distal to the N-methyl group (on the "top" carbon if N1 is bottom-left).[1]
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Note on Isomerism: Methylation of 4-fluorobenzimidazole yields two isomers: 1-methyl-4-fluoro (major, sterically favored) and 1-methyl-7-fluoro (minor, sterically hindered).[1]
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Synthesis & Regioselectivity[2][3]
The synthesis of 4-Fluoro-1-methylbenzimidazole presents a classic challenge in heterocyclic chemistry: regiocontrol .[1]
Route A: Direct Methylation (Non-Selective)
Alkylation of 4-fluorobenzimidazole with methyl iodide (MeI) or dimethyl sulfate (DMS) typically yields a mixture of regioisomers.[1]
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Mechanism: The N1 and N3 nitrogens are nucleophilic. The steric bulk of the fluorine atom at C4 (adjacent to N3 in the tautomer) or C7 (adjacent to N1) dictates the ratio.[1]
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Outcome: The 1-methyl-4-fluorobenzimidazole is generally favored because the N1 position is less sterically hindered by the distal C4-fluorine compared to the C7-fluorine in the alternative isomer.[1]
Route B: Rational Synthesis (Regioselective)
To ensure high purity, a stepwise cyclization approach is preferred.
Protocol:
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Starting Material: 3-Fluoro-2-nitroaniline.[1]
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N-Methylation: Selective methylation of the amine (often requiring protection/deprotection or reductive amination).[1]
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Reduction: Reduction of the nitro group to form N-methyl-3-fluoro-1,2-phenylenediamine.
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Cyclization: Condensation with formic acid or trimethyl orthoformate closes the imidazole ring.[1]
Experimental Workflow Visualization
Caption: Synthesis pathway highlighting the regioselective methylation step where steric hindrance favors the 4-fluoro isomer.
Applications in Drug Discovery[1]
Kinase Inhibition (MEK/MAPK)
The 4-fluoro-1-methylbenzimidazole scaffold is a bioisostere often found in MEK inhibitors (e.g., Binimetinib analogs).[1][2]
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Metabolic Stability: The C-F bond blocks metabolic oxidation at the C4 position, extending the half-life (
) of the drug.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Electronic Effects: Fluorine acts as an electron-withdrawing group (EWG), reducing the electron density of the benzene ring.[1] This lowers the pKa of the imidazole system, potentially improving bioavailability and reducing non-specific binding.
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (150.15 Da), this compound serves as an ideal "fragment" for screening against biological targets.[1]
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Ligand Efficiency (LE): High binding affinity relative to its small size makes it a high-LE scaffold.[1]
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Vector Growth: The C2, C5, and C6 positions are open for further functionalization (e.g., Suzuki coupling, nucleophilic aromatic substitution) to grow the molecule into a potent lead.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this isomer may be limited, benzimidazole derivatives share common hazard profiles.[1]
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GHS Classification:
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Handling Protocol:
References
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PubChem. 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole (Derivative Reference). National Library of Medicine.[1] Available at: [Link][1]
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American Elements. 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole Product Data. Available at: [Link][1][3]
-
Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. 1H-Benzimidazole-6-carboxylic acid, 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-, methyl ester | C16H12BrF2N3O2 | CID 73775786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metil 5-(4-broMo-2-klorofenilaMino)-4-fluoro-1-Metil-1H-benzo[d]iMidazole-6-karboksilat CAS#: 606144-02-9 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 3. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
